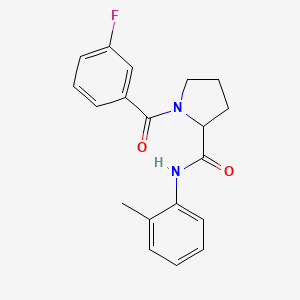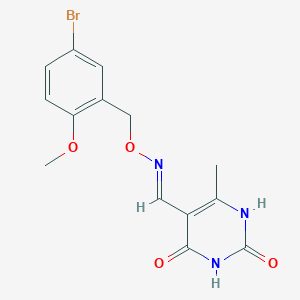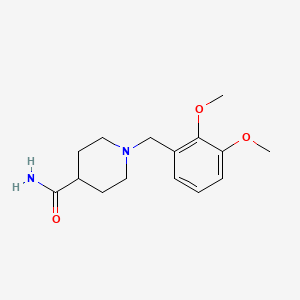![molecular formula C16H14N4O2 B5991945 N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B5991945.png)
N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide is a complex organic compound that features both indole and pyridine moieties. Indole derivatives are known for their wide range of biological activities, while pyridine derivatives are commonly found in many pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a pyridine carboxamide under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out under reflux conditions in an appropriate solvent like methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridine-3-carboxamide: A simpler pyridine derivative used in pharmaceuticals.
Uniqueness
What sets N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide apart is its combined indole and pyridine structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .
Properties
IUPAC Name |
N-[(E)-1H-indol-2-ylmethylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-20-10-12(6-7-15(20)21)16(22)19-17-9-13-8-11-4-2-3-5-14(11)18-13/h2-10,18H,1H3,(H,19,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKRLTTWFVYNHH-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B5991874.png)
![1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5991876.png)


![N-cyclopropyl-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5991895.png)
![N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B5991897.png)
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide](/img/structure/B5991915.png)
phosphonium iodide](/img/structure/B5991920.png)
![2-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5991922.png)
![3-[(1H-indol-3-ylmethylene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5991932.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)dimethylamine](/img/structure/B5991955.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]amino}methylene)-2,4-pentanedione](/img/structure/B5991964.png)
